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Compound of Interest

Compound Name: Sofosbuvir impurity |

Cat. No.: B2924809

This guide provides a comprehensive benchmarking of analytical methods for the quantitative
and qualitative analysis of Sofosbuvir and its associated impurities. The information presented
is intended for researchers, scientists, and professionals in the field of drug development and
quality control. The methodologies and data summarized below are collated from various
validated studies to facilitate an objective comparison of different analytical techniques.

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] Ensuring the purity
and stability of the drug is critical for its safety and efficacy, necessitating robust analytical
methods to detect and quantify any related compounds, including process impurities and
degradation products.[2][3] High-Performance Liquid Chromatography (HPLC) and Ultra-
Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for
this purpose.[4]

Forced Degradation and Related Compounds of
Sofosbuvir

Forced degradation studies are essential to understand the stability of a drug substance and to
develop stability-indicating analytical methods.[5] Sofosbuvir has been shown to degrade under
various stress conditions, including acidic, basic, and oxidative environments.[1][6] However, it

is generally found to be stable under thermal and photolytic stress.[6][7]

Commonly identified related compounds and degradation products of Sofosbuvir include:
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Acid Degradation Product: (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-
yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[7]

Base Degradation Impurity A: (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-
dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(hydroxy)phosphorylamino)propanoate.[7]

Base Degradation Impurity B: (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-diox0-3,4-
dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(hydroxy)phosphorylamino)propanoic acid.[7]

Oxidative Degradation Product: A product with a molecular weight of 527.15 g/mol has been
observed.[7]

Process-Related Impurity: Phosphoryl impurity.[2][3][8]

Other Impurities: Methyl ester and ethyl ester of Sofosbuvir.[9]

Benchmarking of Analytical Methods

The following tables summarize the key performance parameters of various HPLC and UPLC

methods developed for the analysis of Sofosbuvir and its related compounds.

Table 1: Comparison of Chromatographic Methods for Sofosbuvir Analysis
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Method

Column

Mobile
Phase

Detection

Retention
Time

. Reference
(Sofosbuvir

)

RP-HPLC

Agilent
Eclipse XDB-
C18, 4.6 x
250 mm, 5

pm

0.1%
Trifluoroaceti
c acid in
water:Acetoni
trile (50:50

vIv)

UV at 260 nm

3.674 min [2][3]

RP-HPLC

Kromasil 100
C18 (250 x
4.6 mm, 5 )

Gradient with
Mobile Phase
A
(Buffer:Aceto
nitrile,
97.5:2.5 viv)
and Mobile
Phase B
(Acetonitrile:l
sopropyl
alcohol:Meth
anol:Water,
60:20:10:10

vIVIivVIv)

UV at 263 nm

54.28 min 9]

RP-HPLC

Waters X-
bridge C18
(150 mm x
4.6 mm, 3.5

Hm)

Gradient with
Mobile Phase
A (0.6%
Trifluoroaceti
c acid in
water (pH
2.2):Acetonitri
le, 95:5 v/v)
and Mobile
Phase B
(Water:Metha
nol:Acetonitril

UV at 263 nm

~48.0 min [10]
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e, 20:30:50
AYAY)]
Hypersil C18 Acetonitrile:W
RP-HPLC (4.6 x ater (70:30 UV at230 nm  3.863 min [11]
150mm, 5um)  viv)
X-Bridge Acetonitrile
BEH C18 and 0.1% .
UPLC ) ) PDA Not Specified  [7]
(100 x 4.6) Formic acid
mm 2.5y buffer
Gemini C18 0.5% Formic
UPLC- _ N
(50x4.6mm, acid:Methano  ESI-MS/MS Not Specified  [12]
MS/MS
5um) [ (30:70, viv)
Table 2: Performance Characteristics of Analytical Methods for Sofosbuvir
Linearity Accuracy
LOD LOQ
Method Range (% Reference
(ng/mL) (ng/mL)
(ng/mL) Recovery)
RP-HPLC 160-480 0.04 0.125 Not Specified  [2][3][8]
RP-HPLC 0.5-7.5 0.1 0.5 90.2-113.9 [9]
RP-HPLC 20-100 Not Specified  Not Specified  98-102 [13]
20-100 -~ -
RP-HPLC ) Not Specified  Not Specified 99.8 [11]
(Sofosbuvir)
UPLC 5.0-25.0 0.27 0.83 99.62-99.73 [7]
UPLC- 0.004063- - - N
Not Specified  Not Specified  Not Specified [12]
MS/MS 8.00001

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://globalresearchonline.net/ijpsrr/v80-1/01.pdf
https://www.scirp.org/journal/paperinformation?paperid=71906
https://pubmed.ncbi.nlm.nih.gov/28495020/
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.proquest.com/openview/215948a7c37e7ccf9bef4987a5c90662/1?pq-origsite=gscholar&cbl=5642771
https://ijpsdronline.com/index.php/journal/article/view/7077
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1371400.html
https://globalresearchonline.net/ijpsrr/v80-1/01.pdf
https://www.scirp.org/journal/paperinformation?paperid=71906
https://pubmed.ncbi.nlm.nih.gov/28495020/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

RP-HPLC Method for Sofosbuvir and Phosphoryl
Impurity[2][3]

o Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 pm).

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile,
delivered in an isocratic mode.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at 260.0 nm.

Sample Preparation:

o Standard Solution: 400 mg of Sofosbuvir and 25 mg of phosphoryl impurity are dissolved
in 100 mL of a 50:50 water:acetonitrile diluent. 5 mL of this solution is further diluted to 50
mL with the same diluent.[2]

o Sample Solution (Tablets): Powder equivalent to 400 mg of Sofosbuvir from ten tablets is
transferred to a 200 mL volumetric flask. The sample is dispersed by shaking and
sonication, then diluted to volume with mobile phase.[7]

Stability-Indicating UPLC Method[7]

o Chromatographic System: Waters UPLC system with a PDA detector and an X-Bridge BEH
C18 column (100 x 4.6 mm, 2.5 p).

o Mobile Phase: A mixture of acetonitrile and 0.1% Formic acid buffer.

o Sample Preparation: A stock solution of 100 pug/mL Sofosbuvir is prepared in methanol and
mobile phase.

o Forced Degradation Studies:
o Acid Degradation: Reflux in 1 N HCI at 80°C for 10 hours.

o Base Degradation: 0.5 N NaOH at 60°C for 24 hours.
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o Oxidative Degradation: 30% H20:2 at 80°C for two days.

o Photolytic Degradation: Exposure to 254 nm UV light for 24 hours.

Visualizations

The following diagrams illustrate common workflows in the analysis of Sofosbuvir and its
related compounds.
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Caption: Experimental workflow for HPLC/UPLC analysis of Sofosbuvir.
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Caption: Workflow for analytical method validation as per ICH guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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